molecular formula C18H16FN3O4S2 B2364602 N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 926412-36-4

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2364602
CAS RN: 926412-36-4
M. Wt: 421.46
InChI Key: AHVMXRKYEZSKAE-UHFFFAOYSA-N
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Description

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

This compound has been explored for its potential as an antibacterial agent. The structural framework of benzothiazole, when combined with sulfonyl and amide groups, may exhibit activity against bacterial strains. For instance, similar structures have shown effects against Staphylococcus aureus . The presence of the fluorine atom and the morpholine ring could potentially enhance this activity, making it a candidate for further antibacterial studies.

Antiviral Research

Derivatives of benzothiazole, particularly those with amide linkages, have been investigated for their antiviral properties. They can be designed to inhibit enzymes like deubiquitinase, which play a crucial role in the life cycle of various viruses, including SARS-CoV-2 . The compound could serve as a lead structure for developing new antiviral agents through molecular docking and in vitro screening.

Alzheimer’s Disease Treatment

Compounds with a benzothiazole core have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease . The specific configuration of N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide might be optimized to enhance this inhibitory activity, contributing to Alzheimer’s research and therapy development.

Cancer Therapeutics

The benzothiazole moiety is a common feature in many anticancer drugs. Its incorporation into new compounds, such as the one under discussion, could lead to the discovery of novel anticancer agents. The sulfonylbenzamide group, in particular, may interact with cancer cell lines, inhibiting growth or inducing apoptosis .

Neurological Imaging

Benzamide derivatives have been used in the design of imaging agents for neurological conditions. They can be employed as fluorescent probes for detecting amyloid plaques and neurofibrillary tangles, which are hallmarks of neurodegenerative diseases . The compound’s structure could be modified to enhance its optical properties for better imaging resolution.

Drug Design and Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules with pharmacological applications. Its benzothiazole and morpholine components are versatile scaffolds that can be further functionalized to create a wide range of therapeutic agents .

Pharmacokinetic Studies

Understanding the pharmacokinetic profile of such compounds is crucial for drug development. The sulfonylbenzamide group can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, which are essential for determining its efficacy and safety .

Chemical Biology

In chemical biology, this compound could be used as a tool to study biological systems. By tagging it with fluorescent markers or radiolabels, researchers can track its interaction with various proteins, receptors, and enzymes, providing insights into cellular processes and mechanisms .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c19-13-4-5-15-16(11-13)27-18(20-15)21-17(23)12-2-1-3-14(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVMXRKYEZSKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide

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